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molecular formula C9H7BrF3NO B1271053 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 25625-57-4

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1271053
M. Wt: 282.06 g/mol
InChI Key: OSKNAKFZYROIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157476B2

Procedure details

3-Trifluoromethylaniline (1.6 g, 10 mmol) was dissolved in dichloromethane with DIEA (3.4 mL, 20 mmol), cooled to 0° C., and to this solution bromoacetyl chloride was added as a neat liquid (exothermic). After 1 hour the reaction mixture was washed with 1N HCl, dried and concentrated to a brown oil which was purified by column chromatography (10 to 40% EtOAc/hexanes) to give a light brown oil, 1.8 g, 6.4 mmol, 64% yield. 1H NMR (500 MHz, CDCl3) δ 8.19 (s, 1H), 7.75 (s, 1H), 7.68 (d, J=8.1 Hz, 1H), 7.41 (t, J=7.9 Hz, 1H), 7.35 (d, J=7.8 Hz, 3.96 (s, 2H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].CCN(C(C)C)C(C)C.[Br:21][CH2:22][C:23](Cl)=[O:24]>ClCCl>[Br:21][CH2:22][C:23]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1)=[O:24]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
3.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 1 hour the reaction mixture was washed with 1N HCl
Duration
1 h
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (10 to 40% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to give a light brown oil, 1.8 g, 6.4 mmol, 64% yield

Outcomes

Product
Name
Type
Smiles
BrCC(=O)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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